
Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI): is an organic compound characterized by the presence of a benzothiazole ring substituted with a methoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.
Acylation: The final step involves the acylation of the methoxy-substituted benzothiazole with acetyl chloride or acetic anhydride under basic conditions to yield Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine
In medicinal chemistry, Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed bioactivity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the methoxy and ethanone groups.
2-Aminobenzothiazole: Contains an amino group instead of the methoxy group.
5-Methoxybenzothiazole: Lacks the ethanone moiety.
Uniqueness
Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) is unique due to the combination of the methoxy group and ethanone moiety on the benzothiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)10-11-8-5-7(13-2)3-4-9(8)14-10/h3-5H,1-2H3 |
InChI Key |
ONQJNZQGASPOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


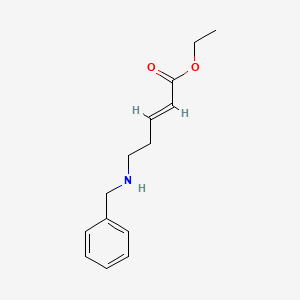


![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
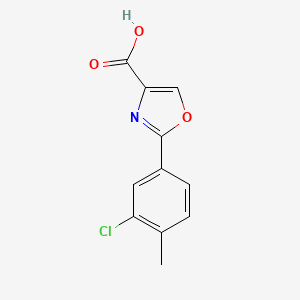
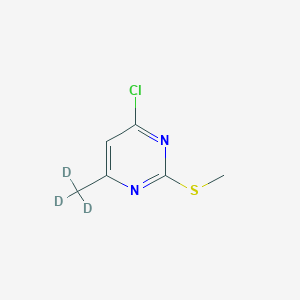
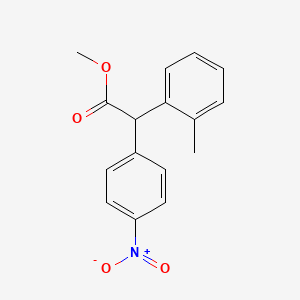
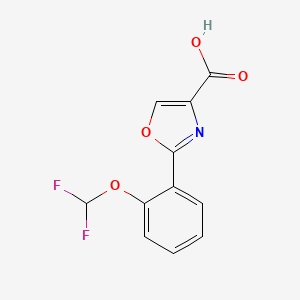
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)



